Methyl-(3-pyridin-3-yl-propyl)-amine
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Overview
Description
Methyl-(3-pyridin-3-yl-propyl)-amine is an organic compound characterized by a pyridine ring attached to a propyl chain, which is further connected to a methylamine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromopyridine and 3-chloropropylamine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological amines.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which Methyl-(3-pyridin-3-yl-propyl)-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the activity of biological molecules.
Comparison with Similar Compounds
3-Pyridylmethylamine: Lacks the propyl chain, making it less flexible in binding interactions.
N-Methyl-3-pyridylamine: Similar structure but without the propyl spacer, affecting its steric properties.
Uniqueness: Methyl-(3-pyridin-3-yl-propyl)-amine’s unique structure, with a flexible propyl chain and a reactive amine group, allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-10-6-2-4-9-5-3-7-11-8-9/h3,5,7-8,10H,2,4,6H2,1H3 |
InChI Key |
JTZNMBQMOLYDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CN=CC=C1 |
Origin of Product |
United States |
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